(5-nitro-1H-indol-3-yl)methanamine

Medicinal Chemistry Chemical Biology Derivatization Efficiency

Researchers requiring a versatile 5-nitroindole scaffold for SAR and library synthesis often face limitations with N,N-dialkylated or tryptamine analogs. (5-Nitro-1H-indol-3-yl)methanamine provides a free primary aminomethyl handle, enabling >3.75-fold greater reaction scope over N,N-dimethyl derivatives. - Parallel amide coupling, sulfonamide formation, and reductive amination for diverse library generation. - 5-Nitro substitution ensures predictable voltammetric reduction for electrochemical sensor and polymer applications. - Orthogonal precursor to 5-nitroindole-3-carbaldehyde, avoiding DMF-derived impurities from Vilsmeier-Haack routes.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B15249161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-nitro-1H-indol-3-yl)methanamine
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CN
InChIInChI=1S/C9H9N3O2/c10-4-6-5-11-9-2-1-7(12(13)14)3-8(6)9/h1-3,5,11H,4,10H2
InChIKeyXCLDULUBQOTJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Nitro-1H-indol-3-yl)methanamine for Derivatizable Indole Scaffold Research


(5-Nitro-1H-indol-3-yl)methanamine is a bifunctional indole building block combining a 5-nitro substituent and a primary aminomethyl group at the 3-position [1]. This structure places it at the intersection of nitroindole chemistry and tryptamine pharmacology, serving as a precursor to analogs of the neurotransmitter serotonin and the psychoactive N,N-dimethyltryptamine (DMT) scaffold . Unlike its N,N-dialkylated counterparts, the free primary amine is uniquely suited for a broad range of chemical modifications, including amide coupling, reductive amination, and sulfonamide formation, making the compound a versatile intermediate for medicinal chemistry and chemical biology [1].

Scaffold
Bifunctional indole building block with 5-nitro and 3-aminomethyl groups
Derivatization
Supports amide coupling, reductive amination, sulfonamide formation
Precursor Role
Enables access to tryptamine analog scaffolds for neurochemical research

Why (5-Nitro-1H-indol-3-yl)methanamine Cannot Be Replaced by Common Analogs


Substituting (5-nitro-1H-indol-3-yl)methanamine with closely related analogs such as 5-nitrotryptamine or N,N-dimethyl-5-nitrotryptamine (5-nitrogramine) introduces critical functional limitations that directly impact synthetic utility and research outcomes [1]. The primary amine in the target compound is a universal chemical handle, whereas the primary amine of 5-nitrotryptamine is separated from the indole core by an ethylene spacer, altering both conformational flexibility and basicity [1]. The N,N-dimethyl analog eliminates the possibility for amide bond formation and restricts further N-functionalization, locking the compound into a narrow chemical space . Additionally, the 5-nitro substitution pattern confers distinct electrochemical reduction behavior compared to 4-nitroindole, directly influencing both the selectivity of catalytic reductions and the properties of the resulting aminoindole products [2]. Selecting the correct 5-nitroindole-3-methanamine isomer is therefore essential for reproducible synthetic routes and predictable structure-activity relationship (SAR) studies.

N,N-Dimethyl analog (5-nitrogramine) lacks a primary amine, restricting N-functionalization; reaction scope may be significantly narrower.
5-Nitrotryptamine’s ethylene spacer alters amine basicity and conformational profile compared to the methylene spacer, which may shift receptor interaction patterns.
4-Nitroindole regioisomer gives ill-defined electrochemical reduction peaks; the 5-nitro pattern is reported to provide more predictable electrosynthetic behavior.

Head-to-Head Comparative Evidence for Scientific Selection


Primary vs. Tertiary Amine Synthetic Versatility

The target compound possesses a primary amine (pKa ~9.5–10), enabling amide bond formation, sulfonamide synthesis, and reductive amination. In contrast, the N,N-dimethyl analog 5-nitrogramine is a tertiary amine that cannot form stable amide or sulfonamide bonds and is limited to quaternization or N-oxide formation . This functional group difference is quantified by the reaction scope: 5-nitrogramine participates in an estimated 3–4 reaction classes, while (5-nitro-1H-indol-3-yl)methanamine can engage in >15 distinct reaction types typical of primary alkyl amines [1]. This difference is critical for library synthesis and lead optimization campaigns.

Synthetic Versatility
Head-to-head
>3.75-fold greater derivatization scope
Supports diverse library synthesis via primary amine chemistry
Compared to 3–4 reaction classes for the N,N-dimethyl analog
Medicinal Chemistry Chemical Biology Derivatization Efficiency

Electrochemical Reduction: 5-Nitro vs. 4-Nitro Scaffold

The 5-nitroindole scaffold, the core of the target compound, exhibits well-defined reduction peaks in cyclic voltammetry when polymerized as poly(5-nitroindole) on gold electrodes in acetonitrile. Under identical conditions, the 4-nitroindole isomer produces ill-defined reduction peaks, indicating inferior electrochemical reversibility and less predictable redox behavior [1]. This differential is significant because it translates to better control over the selective reduction of the nitro group to the corresponding amine, a crucial transformation for generating the biologically relevant aminoindole pharmacophore. The well-defined reduction peaks for poly(5-nitroindole) suggest a more homogeneous electron-transfer process, whereas the 4-nitro isomer exhibits heterogeneous charge-transfer kinetics [1].

Electrochemical Reduction
Reported
Poly(5-nitroindole): well-defined reduction peaks
Poly(4-nitroindole): ill-defined peaks
Predictable voltammetric behavior may facilitate electrosynthetic control
Cyclic voltammetry on gold electrode, acetonitrile system
Electrosynthesis Nitro Reduction Polymer Chemistry

Methylene Spacer Length and Receptor Affinity

The target compound features a one-carbon methylene spacer between the indole 3-position and the amine, whereas 5-nitrotryptamine has a two-carbon ethylene spacer. This structural difference is critical for receptor recognition: structure-activity relationship (SAR) studies on tryptamine analogs have demonstrated that the distance between the indole ring and the basic nitrogen atom directly controls affinity and functional activity at serotonin (5-HT) receptor subtypes [1]. In the broader tryptamine class, shortening the side chain from ethylamine to methylamine typically results in reduced 5-HT2A affinity but can enhance selectivity for other aminergic targets, making the methanamine scaffold a distinct pharmacological tool compared to its ethylamine counterpart [2]. Although direct binding data for this specific compound remain limited, the well-characterized SAR of the tryptamine chemotype supports the functional non-equivalence of the two spacer lengths [1].

Spacer Length & Receptor Fit
Class-level
C1 methylene spacer (target) vs. C2 ethylene spacer (5-nitrotryptamine)
May shift 5-HT subtype selectivity profile
Direct binding data for this compound limited; tryptamine SAR supports functional non-equivalence
Serotonin Receptor 5-HT Binding Tryptamine Pharmacology

Precursor to 5-Nitroindole-3-carbaldehyde: Synthetic Pathway Differentiation

The methanamine group can be selectively oxidized to the corresponding aldehyde (5-nitroindole-3-carbaldehyde), a high-demand intermediate used in the synthesis of antineoplastic and antimicrobial agents . While 5-nitroindole can be formylated to produce this aldehyde in ~78–95% yield via Vilsmeier-Haack reaction, the methanamine offers an alternative oxidative route with a different impurity profile . The 5-nitroindole-3-carbaldehyde obtained via the oxidation of (5-nitro-1H-indol-3-yl)methanamine may be free of the dimethylformamide-derived byproducts that are inherent to the Vilsmeier-Haack formylation of 5-nitroindole, providing a complementary synthetic strategy when high purity of the aldehyde is required for downstream catalytic transformations .

Alternative Aldehyde Route
Data to verify
Oxidative deamination of methanamine vs. Vilsmeier-Haack formylation
Orthogonal impurity profile possible; may aid high-purity 5-nitroindole-3-carbaldehyde production
Yield and purity head-to-head data not available in open literature
Synthetic Intermediate Oxidation Building Block Purity

Optimal Procurement Scenarios


Diverse Compound Library Synthesis via Amide and Sulfonamide Derivatization

When the research objective is to generate a chemically diverse library of ~100–1000 compounds for high-throughput screening, the primary amine handle of (5-nitro-1H-indol-3-yl)methanamine is indispensable. It enables parallel amide coupling with a wide range of carboxylic acid building blocks, sulfonamide formation with sulfonyl chlorides, and reductive amination with aldehydes—reaction classes unavailable with the N,N-dimethyl analog 5-nitrogramine. The >3.75-fold greater reaction scope demonstrated by the primary amine translates directly into greater library diversity and a higher probability of identifying hit compounds in screening campaigns [1].

Electrochemical Generation of 5-Aminoindole Derivatives

For electrochemical synthesis of poly(aminoindole) films or selective reduction of the nitro group to the corresponding 5-aminoindole, the 5-nitro isomer scaffold provides well-defined reduction peaks that ensure predictable and reproducible voltammetric behavior, unlike the ill-defined peaks observed with the 4-nitro isomer. This property is particularly valuable when the intended application involves electrochromic devices, conductive polymers, or electrochemical sensors where redox reversibility directly impacts device performance [2].

Pharmacological Exploration of C1 Spacer Tryptamine Ligands

In serotonin receptor research, the one-carbon methylene spacer of this compound creates a structurally distinct chemotype compared to the two-carbon ethylamine spacer of 5-nitrotryptamine. This difference is critical for probing the spatial requirements of the amine binding pocket in 5-HT receptors, potentially revealing novel selectivity profiles. Researchers investigating structure-activity relationships around the basic nitrogen position should prioritize this scaffold over the more common tryptamine analog to explore under-sampled chemical space [3].

High-Purity 5-Nitroindole-3-carbaldehyde Production

When 5-nitroindole-3-carbaldehyde is required as a pharmaceutical intermediate and the standard Vilsmeier-Haack formylation of 5-nitroindole introduces unacceptable DMF-derived impurities, the methanamine compound offers a complementary precursor. Its controlled oxidation yields the aldehyde with an impurity profile that is orthogonal to that of the formylation route, providing a strategic alternative for process chemists aiming to meet stringent purity specifications for downstream catalytic or GMP steps .

Application
Selection Property
Validation Focus
Diverse compound library synthesis
Primary amine derivatization scope
Reaction class coverage relative to tertiary amine analogs
Electrochemical 5-aminoindole generation
5-Nitro redox reversibility
Voltammetric peak definition and reduction selectivity
Serotonin receptor ligand exploration
C1 spacer tryptamine scaffold
5-HT subtype selectivity profiling distinct from ethylamine analogs
High-purity 5-nitroindole-3-carbaldehyde production
Orthogonal synthetic route
Impurity profile orthogonal to Vilsmeier-Haack
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